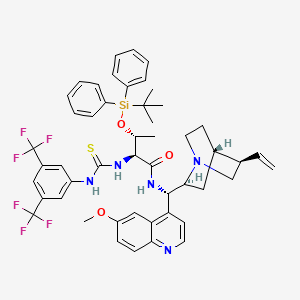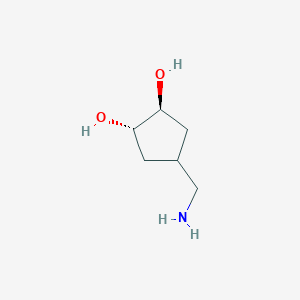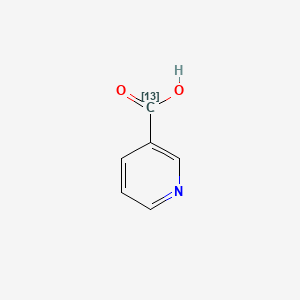
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate is an organic compound that features a four-membered azetidine ring with an iodomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by an iodine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a laboratory scale can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the iodine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Applications De Recherche Scientifique
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the reactivity and stability of azetidine rings in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can react with nucleophiles to form new carbon-nucleophile bonds. The azetidine ring can also undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 2-(chloromethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
The uniqueness of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate lies in its reactivity due to the presence of the iodine atom, which is a good leaving group in nucleophilic substitution reactions
Propriétés
Formule moléculaire |
C10H18INO2 |
|---|---|
Poids moléculaire |
311.16 g/mol |
Nom IUPAC |
tert-butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
Clé InChI |
IJSMLEVOVLCHDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN1C(=O)OC(C)(C)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)





